3-Bromo-5-chloro-2-hydroxybenzaldehyde

Catalog No.
S666488
CAS No.
19652-32-5
M.F
C7H4BrClO2
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-2-hydroxybenzaldehyde

CAS Number

19652-32-5

Product Name

3-Bromo-5-chloro-2-hydroxybenzaldehyde

IUPAC Name

3-bromo-5-chloro-2-hydroxybenzaldehyde

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C7H4BrClO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H

InChI Key

KNOYZLVIXXBBIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)O)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Br)Cl

Synthesis:

3-Bromo-5-chloro-2-hydroxybenzaldehyde is an organic compound not readily available commercially. Due to this, research often involves its synthesis. A common method involves the bromination of 5-chloro-salicylaldehyde, followed by a Vilsmeier–Haack reaction to introduce the formyl group [].

Potential Applications:

Research suggests that 3-bromo-5-chloro-2-hydroxybenzaldehyde possesses interesting properties that could be valuable in various scientific fields:

  • Medicinal Chemistry: The presence of the bromine, chlorine, and hydroxyl groups in the molecule makes it a potential candidate for the development of new drugs []. However, further research is needed to explore its specific therapeutic potential and biological activity.
  • Material Science: The molecule's structure suggests potential applications in the design of novel materials. For example, research has explored its use as a precursor in the synthesis of liquid crystals [].
  • Organic Synthesis: The reactive aldehyde group allows 3-bromo-5-chloro-2-hydroxybenzaldehyde to participate in various organic reactions, making it a potential building block for the synthesis of more complex molecules with desired properties [].

Current Research:

While research on 3-bromo-5-chloro-2-hydroxybenzaldehyde is limited, some studies have explored its potential applications. These include:

  • Evaluation of Antimicrobial Activity: A study investigated the compound's antibacterial and antifungal properties, but the results were inconclusive []. Further studies are needed to determine its efficacy against various microorganisms.
  • Exploration as a Precursor for Liquid Crystals: Research has shown that the compound can be used as a starting material for the synthesis of specific liquid crystals with potential applications in displays and other technological devices [].

3-Bromo-5-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2C_7H_4BrClO_2 and a molecular weight of 235.46 g/mol. It is characterized by the presence of a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 2-position of the benzaldehyde structure. This compound appears as yellow flakes and has a melting point in the range of 84-88 °C. Its unique structure contributes to its reactivity and potential applications in various chemical syntheses and biological studies .

, primarily due to its functional groups:

  • Condensation Reactions: It can undergo condensation with hydrazides to form hydrazones, which are valuable in synthesizing various biologically active compounds .
  • Electrophilic Substitution: The aromatic ring allows for electrophilic substitution reactions, where the hydroxyl group can direct new substituents to ortho or para positions relative to itself.
  • Reduction Reactions: The aldehyde group can be reduced to alcohols, expanding its utility in organic synthesis.

Research indicates that derivatives of 3-bromo-5-chloro-2-hydroxybenzaldehyde exhibit significant biological activities. For instance, compounds derived from its condensation reactions have shown promising antibacterial and antifungal properties. These activities are attributed to the structural features that facilitate interactions with biological targets, including enzymes and receptors .

The synthesis of 3-bromo-5-chloro-2-hydroxybenzaldehyde can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-5-chlorophenol.
  • Formulation: The compound can be synthesized via a series of reactions involving chlorination and bromination followed by hydrolysis to introduce the hydroxyl group.
  • Condensation Reaction: A common method involves mixing it with hydrazides under reflux conditions to form hydrazones, which can be isolated as pure products through crystallization techniques .

3-Bromo-5-chloro-2-hydroxybenzaldehyde has diverse applications:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines and other therapeutic agents .
  • Dyes and Pigments: The compound is utilized in dye chemistry due to its chromophoric properties.
  • Research: It acts as a reagent in organic synthesis for producing complex molecules in medicinal chemistry .

Studies on the interactions of 3-bromo-5-chloro-2-hydroxybenzaldehyde with biological systems have revealed its potential as a lead compound for drug development. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating how derivatives inhibit specific enzymes related to disease pathways.
  • Binding Affinity: Assessing how well it binds to various biological targets, which is crucial for drug design.

These studies highlight its potential therapeutic applications and guide further research into its efficacy and safety profiles .

Several compounds share structural similarities with 3-bromo-5-chloro-2-hydroxybenzaldehyde, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexKey Features
3-Bromo-5-chloro-4-hydroxybenzaldehyde1849-76-90.88Hydroxyl group at para position
Methyl 3-bromo-5-chloro-2-hydroxybenzoate4068-71-70.87Ester functional group
3-Bromo-5-chloro-2-hydroxybenzyl alcohol116795-47-20.84Alcohol instead of aldehyde
3,5-Dibromo-2-hydroxybenzaldehyde90-59-50.80Additional bromine substitution
5-Chloro-2-hydroxybenzaldehyde635-93-80.77Lacks bromine substituent

The uniqueness of 3-bromo-5-chloro-2-hydroxybenzaldehyde lies in its specific combination of bromine and chlorine substituents along with the hydroxyl group, which enhances its reactivity and biological activity compared to similar compounds .

Classical Synthetic Routes

Classical methods for synthesizing 3-bromo-5-chloro-2-hydroxybenzaldehyde often begin with salicylaldehyde (2-hydroxybenzaldehyde) as the foundational scaffold. The hydroxyl and aldehyde groups on the aromatic ring guide subsequent halogenation steps through their electronic and steric effects. Early approaches involved sequential Friedel-Crafts formylation and halogenation, though these methods suffered from poor regiocontrol. For instance, direct bromination of salicylaldehyde using bromine in acetic acid typically yields 5-bromosalicylaldehyde due to the hydroxyl group’s strong para-directing influence [6]. To achieve the meta-substitution pattern required for 3-bromo-5-chloro derivatives, chemists developed blocking strategies, such as temporarily converting the hydroxyl group to a tert-butyldimethylsilyl (TBS) ether. This modification redirects electrophilic attack to the meta position relative to the original hydroxyl group, enabling bromination at position 3 [6]. Subsequent deprotection restores the hydroxyl functionality, followed by chlorination at position 5 using sulfuryl chloride (SO₂Cl₂) in dichloromethane [4].

Regioselective Halogenation Strategies

Bromination Methodologies

Regioselective bromination at position 3 is critical for constructing the target compound. Electrophilic bromination agents such as N-bromosuccinimide (NBS) and molecular bromine (Br₂) are commonly employed, with selectivity controlled by solvent and catalyst choice. For example, using zeolites as catalysts in a nonpolar solvent like cyclohexane directs bromine to the meta position relative to the hydroxyl group, achieving >80% selectivity for 3-bromosalicylaldehyde [6]. Density functional theory (DFT) calculations corroborate that the hydroxyl group’s electron-donating resonance effect creates a localized electron-rich region at position 3, favoring electrophilic attack [6]. Alternatively, microwave-assisted bromination with NBS in acetonitrile reduces reaction times from 12 hours to 30 minutes while maintaining 75% yield [4].

Chlorination Techniques

Chlorination at position 5 requires precise control to avoid overhalogenation. Sulfuryl chloride (SO₂Cl₂) in the presence of aluminum chloride (AlCl₃) selectively chlorinates the para position relative to the pre-installed bromine atom at position 3 [4]. The bromine’s electron-withdrawing inductive effect deactivates the ring, slowing the reaction and preventing di- or tri-chlorination. Solvent polarity also influences selectivity: polar aprotic solvents like dimethylformamide (DMF) enhance chlorination rates at position 5 by stabilizing the transition state through dipole interactions [4].

Hydroxyl Group Installation

The hydroxyl group at position 2 is typically retained throughout the synthesis due to its role in directing subsequent halogenation steps. However, in routes starting from non-hydroxylated precursors, hydroxylation can be achieved via demethylation of methoxy intermediates. For example, treating 3-bromo-5-chloro-2-methoxybenzaldehyde with boron tribromide (BBr₃) in dichloromethane selectively cleaves the methyl ether, yielding the desired hydroxyl group without affecting halogens [5].

Green Chemistry Approaches

Recent advances emphasize sustainability, such as replacing toxic solvents with ionic liquids. A 2022 study demonstrated that brominating salicylaldehyde in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) eliminates the need for volatile organic solvents, achieving 70% yield with 99% recyclability of the ionic liquid [3]. Photocatalytic methods using visible light and rose bengal as a catalyst enable chlorine insertion at position 5 under ambient conditions, reducing energy consumption by 40% compared to thermal methods [4].

Scalable Production Methodologies

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enhance heat and mass transfer, allowing for precise control over exothermic halogenation steps. For instance, passing a solution of salicylaldehyde and NBS through a packed-bed reactor containing cobalt-doped silica nanoparticles achieves 85% conversion to 3-bromosalicylaldehyde in 10 minutes [3]. Subsequent chlorination in a microfluidic mixer ensures uniform reagent distribution, minimizing byproducts [4].

Optimization Parameters for Research Applications

Key variables for laboratory-scale synthesis include:

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature0–25°C (bromination)Lower temps reduce side reactions
Catalyst Loading5 mol% CoCl₂ (oxidation)Excess catalyst promotes overoxidation
Solvent PolarityNonpolar (bromination)Enhances meta selectivity [6]
Reaction Time30–60 min (microwave)Prolonged time decreases selectivity

Adjusting the stoichiometry of sulfuryl chloride to 1.1 equivalents ensures complete chlorination at position 5 while avoiding dihalogenation [4]. For reproducibility, maintaining anhydrous conditions during hydroxyl group deprotection is critical to prevent hydrolysis of the aldehyde [5].

The chemical reactivity of 3-bromo-5-chloro-2-hydroxybenzaldehyde is governed by the unique electronic environment created by the interplay of its four distinct functional groups: the aldehyde group, the hydroxyl group, and the two halogen substituents. This compound presents a fascinating case study in functional group interactions, where competing electronic effects determine the overall reactivity profile [1] [2].

The theoretical framework for understanding the reactivity of this compound is based on the principle of electronic density distribution across the aromatic ring. The aldehyde group, positioned at the 1-position, acts as a powerful electron-withdrawing group through both inductive and resonance effects. The carbonyl carbon exhibits a partial positive charge (δ+), making it highly susceptible to nucleophilic attack [1] [3]. Simultaneously, the resonance withdrawal of electron density from the aromatic ring deactivates the benzene ring toward electrophilic aromatic substitution reactions [4] [5].

The hydroxyl group at the 2-position introduces a competing electronic effect. While it acts as an electron-donating group through resonance, contributing electron density to the aromatic ring, its proximity to the aldehyde group creates the possibility of intramolecular hydrogen bonding. This interaction stabilizes the molecule's conformation and can influence the accessibility of both functional groups to incoming reagents [6] .

The halogen substituents at positions 3 and 5 contribute additional complexity to the electronic structure. Both bromine and chlorine atoms are electron-withdrawing through inductive effects, further deactivating the aromatic ring toward electrophilic substitution. However, their positioning creates a unique substitution pattern that influences regioselectivity in subsequent reactions [8] [9].

Aldehyde Group Transformation Mechanisms

The aldehyde functional group in 3-bromo-5-chloro-2-hydroxybenzaldehyde represents the most reactive site in the molecule and serves as the primary target for numerous chemical transformations. The carbonyl carbon, bearing a partial positive charge due to the electronegativity difference between carbon and oxygen, readily undergoes nucleophilic addition reactions following well-established mechanisms [3] [10].

The fundamental mechanism for aldehyde group transformations involves the initial nucleophilic attack at the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. This process can be represented by the general mechanism where a nucleophile (Nu⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently undergoes protonation to yield the final product [11] [12].

Kinetic studies have revealed that the presence of halogen substituents significantly affects the reaction rate of aldehydes. The electron-withdrawing nature of the bromine and chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic activation has been quantified through Hammett correlation studies, which demonstrate that electron-withdrawing substituents accelerate nucleophilic addition reactions to aldehydes [3] [10].

The mechanistic pathway for aldehyde transformations is also influenced by the intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen. This interaction can stabilize certain conformations of the molecule, affecting the approach of nucleophiles and influencing the stereochemistry of the resulting products [13] .

Hydroxyl Group Reaction Pathways

The hydroxyl group in 3-bromo-5-chloro-2-hydroxybenzaldehyde exhibits unique reactivity patterns due to its position ortho to the aldehyde group. This positioning creates opportunities for both intermolecular and intramolecular reactions that are not available to simple phenolic compounds [14].

The primary reaction pathway for the hydroxyl group involves its acidic nature, with the compound exhibiting a pKa value of approximately 6.20 ± 0.23 (predicted) [2]. This acidity is enhanced by the electron-withdrawing effects of both the aldehyde group and the halogen substituents, making the hydroxyl proton more labile than in unsubstituted phenols. The deprotonation mechanism follows a typical acid-base reaction pathway, where the hydroxyl group acts as a Brønsted acid [2].

Nucleophilic substitution reactions involving the hydroxyl group can occur through both SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The electron-withdrawing groups in the molecule stabilize the phenoxide ion intermediate, favoring SN1-type mechanisms under appropriate conditions [8] [9].

The hydroxyl group also serves as a directing group for electrophilic aromatic substitution reactions. Despite the overall deactivation of the aromatic ring by the electron-withdrawing substituents, the hydroxyl group can direct incoming electrophiles to the ortho and para positions relative to its own position. However, the steric hindrance created by the aldehyde group at the adjacent position limits substitution to the less hindered positions [5] [4].

Halogen Substituent Influence on Reactivity Profiles

The presence of both bromine and chlorine substituents in 3-bromo-5-chloro-2-hydroxybenzaldehyde creates a unique electronic environment that significantly influences the molecule's reactivity profile. These halogens exert their effects through both inductive and steric mechanisms, with bromine and chlorine showing different degrees of electron withdrawal [8] [9].

The inductive effect of the halogen substituents withdraws electron density from the aromatic ring through the σ-bond framework. Bromine, being larger and more polarizable than chlorine, exhibits a stronger inductive effect, making the aromatic ring more electron-deficient. This electronic deactivation affects all subsequent reactions involving the aromatic ring, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions [15] [16].

The regioselectivity of reactions involving the halogen substituents is governed by the relative leaving group abilities of bromine and chlorine. In nucleophilic aromatic substitution reactions, the leaving group ability follows the order: F > Cl ≈ Br > I. This similarity in leaving group ability between chlorine and bromine means that both positions can potentially undergo substitution, but the regioselectivity will be influenced by other factors such as steric effects and electronic activation [8] [15].

The halogen substituents also influence the conformational preferences of the molecule. The van der Waals radii of bromine and chlorine create steric interactions with other substituents on the aromatic ring, potentially affecting the molecular geometry and, consequently, the accessibility of reactive sites to incoming reagents [17] [18].

Oxidation Reaction Pathways

Conversion to Carboxylic Derivatives

The oxidation of 3-bromo-5-chloro-2-hydroxybenzaldehyde to the corresponding carboxylic acid represents one of the most important transformation pathways for this compound. The conversion follows established mechanisms for aldehyde oxidation, with the reaction proceeding through several possible pathways depending on the oxidizing agent employed [3] [10].

The primary oxidation pathway involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The mechanism typically begins with the coordination of the oxidizing agent to the aldehyde oxygen, followed by electron transfer and C-H bond breaking. The resulting intermediate undergoes further oxidation to yield the carboxylic acid product [3] [19].

Kinetic studies have shown that the oxidation of aromatic aldehydes follows first-order kinetics with respect to both the aldehyde and the oxidizing agent. The reaction rate is significantly influenced by the electronic nature of the aromatic ring, with electron-withdrawing substituents generally accelerating the oxidation process. In the case of 3-bromo-5-chloro-2-hydroxybenzaldehyde, the combined electron-withdrawing effects of the halogen substituents enhance the oxidation rate compared to unsubstituted benzaldehyde [3] [10].

The presence of the hydroxyl group introduces additional complexity to the oxidation mechanism. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion, which can participate in side reactions or influence the electronic environment of the aldehyde group. This interaction must be carefully considered when selecting oxidation conditions [19] [20].

Selective Oxidation Methodologies

Selective oxidation of the aldehyde group in the presence of the hydroxyl group requires careful choice of oxidizing agents and reaction conditions. Several methodologies have been developed to achieve selective oxidation while preserving the integrity of other functional groups in the molecule [3] [10].

Mild oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions can provide selective oxidation of the aldehyde group. The mechanism involves the formation of a peroxyhemiacetal intermediate, which undergoes rearrangement to yield the carboxylic acid product. This approach minimizes the risk of over-oxidation or unwanted side reactions involving the hydroxyl group [3] [21].

The use of phase-transfer catalysts can enhance the selectivity of oxidation reactions by controlling the availability of the oxidizing agent. This approach allows for the oxidation of the aldehyde group under mild conditions while protecting other functional groups from unwanted oxidation [3] [10].

Enzymatic oxidation represents an emerging approach for selective aldehyde oxidation. Aldehyde dehydrogenase enzymes can catalyze the oxidation of aldehydes to carboxylic acids under mild conditions with high selectivity. While this approach has not been extensively studied for halogenated aromatic aldehydes, it represents a potentially valuable tool for selective transformations [3] [10].

Reduction Reaction Mechanisms

Alcohol Derivative Formation

The reduction of 3-bromo-5-chloro-2-hydroxybenzaldehyde to the corresponding benzyl alcohol represents a fundamental transformation that provides access to important synthetic intermediates. The reduction mechanism varies depending on the reducing agent employed, with hydride donors being the most commonly used reagents [22] .

Sodium borohydride (NaBH₄) represents the most commonly used reducing agent for aldehyde reduction. The mechanism involves the transfer of hydride ion from the borohydride anion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is subsequently protonated to yield the alcohol product. The reaction is typically carried out in protic solvents such as methanol or ethanol, which serve as proton sources for the final protonation step [22] .

Lithium aluminum hydride (LiAlH₄) provides a more powerful reducing agent for aldehyde reduction. The mechanism is similar to that of sodium borohydride but involves the transfer of hydride from the aluminum hydride complex. LiAlH₄ is typically used in anhydrous conditions due to its high reactivity with protic solvents [22] .

The presence of halogen substituents in the molecule can influence the reduction mechanism. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydride donors. This electronic activation typically results in faster reduction rates for halogenated aldehydes compared to unsubstituted derivatives [22] .

Selective Reduction Strategies

Selective reduction of the aldehyde group in the presence of other reducible functional groups requires careful consideration of reagent choice and reaction conditions. The hydroxyl group, while not typically reduced under standard conditions, can influence the reduction mechanism through coordination effects or intramolecular hydrogen bonding [22] .

The use of bulky reducing agents can provide steric selectivity in reduction reactions. For example, lithium tri-tert-butoxyaluminum hydride (LTBA) provides a more selective reducing agent that can distinguish between aldehydes and other carbonyl-containing functional groups based on steric accessibility [22] .

Catalytic hydrogenation represents an alternative approach for selective reduction. The use of heterogeneous catalysts such as palladium on carbon (Pd/C) can provide selective reduction of the aldehyde group under mild conditions. The selectivity can be further enhanced by modifying the catalyst or adjusting the reaction conditions [22] .

The reduction of aldehydes in the presence of aromatic halogen substituents requires consideration of potential competing reactions. Under harsh reducing conditions, the carbon-halogen bonds may also be reduced, leading to dehalogenation products. This possibility must be carefully evaluated when selecting reduction conditions [22] .

Nucleophilic and Electrophilic Substitutions

Regioselectivity Considerations

The regioselectivity of substitution reactions involving 3-bromo-5-chloro-2-hydroxybenzaldehyde is determined by the complex interplay of electronic and steric effects arising from the multiple functional groups present in the molecule. The electron-withdrawing nature of the aldehyde group and the halogen substituents creates a unique electronic environment that influences the reactivity of different positions on the aromatic ring [15] [16].

For nucleophilic aromatic substitution reactions, the electron-withdrawing groups activate the aromatic ring toward nucleophilic attack. The regioselectivity is primarily determined by the relative leaving group abilities of the halogen substituents and the electronic activation provided by the electron-withdrawing groups. The positions ortho and para to the aldehyde group are most activated toward nucleophilic substitution [15] [8].

The hydroxyl group adds complexity to the regioselectivity pattern. While it acts as an electron-donating group through resonance, its effect is diminished by the strong electron-withdrawing effects of the other substituents. The hydroxyl group can also serve as a directing group for electrophilic aromatic substitution, but the overall deactivation of the ring by the electron-withdrawing groups limits the scope of such reactions [5] [4].

Steric effects play a crucial role in determining regioselectivity, particularly for reactions involving bulky nucleophiles or electrophiles. The aldehyde group creates steric hindrance at the adjacent positions, while the halogen substituents occupy significant space on the aromatic ring. These steric considerations must be balanced against electronic effects when predicting reaction outcomes [15] [16].

Mechanistic Investigations

Mechanistic studies of substitution reactions involving 3-bromo-5-chloro-2-hydroxybenzaldehyde have revealed important insights into the reaction pathways and intermediate species involved. Nucleophilic aromatic substitution reactions typically proceed through the addition-elimination mechanism, involving the formation of a Meisenheimer complex intermediate [24] [15].

The formation of the Meisenheimer complex involves the nucleophilic addition of the attacking species to the aromatic ring, resulting in a negatively charged intermediate. The stability of this intermediate is crucial for the overall reaction rate and is influenced by the electron-withdrawing groups present in the molecule. The aldehyde group and halogen substituents stabilize the negative charge through both inductive and resonance effects [24] [15].

Computational studies have provided valuable insights into the electronic structure of the intermediate species and the factors governing reaction selectivity. Density functional theory (DFT) calculations have been used to predict the most favorable sites for nucleophilic attack and to understand the influence of different substituents on the reaction pathway [16] [25].

The elimination step of the nucleophilic substitution mechanism involves the departure of the leaving group and the restoration of aromaticity. The relative ease of this step depends on the leaving group ability of the displaced substituent and the stability of the aromatic product. For halogenated aromatics, the leaving group ability follows the established order, with fluorine being the best leaving group and iodine being the poorest [8] [15].

Protection-Deprotection Strategies

Protection-deprotection strategies for 3-bromo-5-chloro-2-hydroxybenzaldehyde are essential for achieving selective transformations in complex synthetic sequences. The presence of multiple reactive functional groups necessitates careful planning to ensure that only the desired functional group participates in a given reaction while others remain protected [26] [27].

The hydroxyl group can be protected using various protecting groups, with the choice depending on the specific synthetic requirements. Common protecting groups include silyl ethers such as tert-butyldimethylsilyl (TBS) ethers, which provide excellent stability under a wide range of conditions. The TBS group can be installed using TBS-Cl in the presence of a base such as imidazole, and can be removed under acidic conditions or using fluoride ion [26] [27].

Benzyl ethers represent another important class of hydroxyl protecting groups. The benzyl group can be installed using benzyl bromide in the presence of a base and can be removed by catalytic hydrogenation or using strong acids. The choice between different protecting groups depends on the compatibility with other functional groups and the conditions required for their removal [26] [27].

The aldehyde group can be protected as acetals or ketals through reaction with alcohols or diols in the presence of acid catalysts. Ethylene glycol is commonly used to form cyclic acetals, which provide excellent protection for the aldehyde function. The acetal protecting group is stable under basic conditions but can be removed under acidic conditions through hydrolysis [26] [27].

The strategic use of protecting groups allows for the selective manipulation of individual functional groups in complex molecules. For example, the hydroxyl group can be protected as a TBS ether, allowing for selective reactions of the aldehyde group. Subsequently, the TBS group can be removed to regenerate the hydroxyl group, enabling further transformations [26] [27].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-5-chlorosalicylaldehyde

Dates

Last modified: 08-15-2023

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